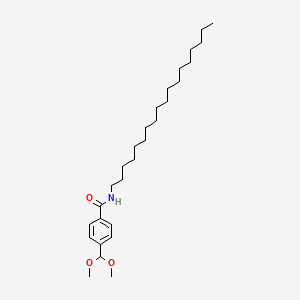![molecular formula C22H41NO4 B14266522 2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate CAS No. 138004-65-6](/img/structure/B14266522.png)
2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate is a chemical compound with a complex structure that includes a long hexadecyl chain, a carbamoyl group, and an ethyl prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate typically involves the esterification of hexadecylcarbamoyl chloride with 2-hydroxyethyl prop-2-enoate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong films.
Wirkmechanismus
The mechanism of action of 2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes due to its amphiphilic nature, potentially disrupting membrane integrity or facilitating the delivery of other molecules. In polymer chemistry, it acts as a monomer that can undergo polymerization to form long-chain polymers with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Butylcarbamoyl)oxy]ethyl prop-2-enoate
- 2-[(Ethylcarbamoyl)oxy]ethyl prop-2-enoate
- 2-[(Isocyanatomethyl)carbamoyl]oxy)ethyl prop-2-enoate
Uniqueness
2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in drug delivery systems and as a component in coatings and adhesives.
Eigenschaften
CAS-Nummer |
138004-65-6 |
|---|---|
Molekularformel |
C22H41NO4 |
Molekulargewicht |
383.6 g/mol |
IUPAC-Name |
2-(hexadecylcarbamoyloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C22H41NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-22(25)27-20-19-26-21(24)4-2/h4H,2-3,5-20H2,1H3,(H,23,25) |
InChI-Schlüssel |
UXQSTCVSNGQIEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC(=O)OCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
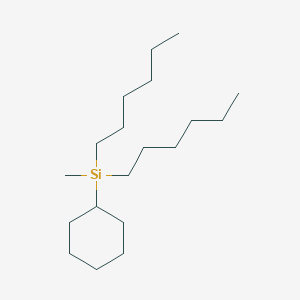
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
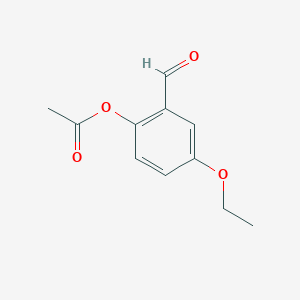

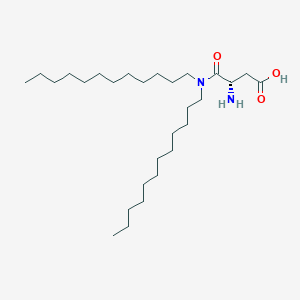
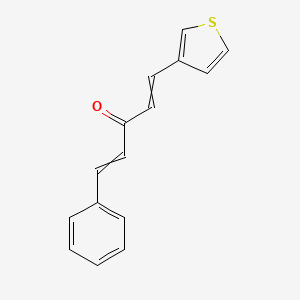
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
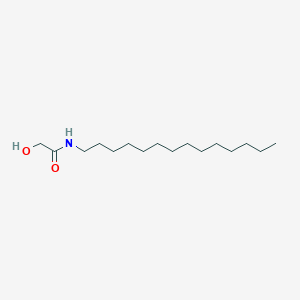
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
